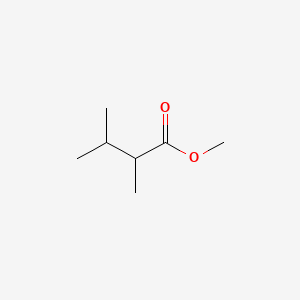

Methyl 2,3-dimethylbutanoate

Description

Properties

IUPAC Name |

methyl 2,3-dimethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(2)6(3)7(8)9-4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXGEYQXFJAIBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2,3-Dimethylbutanoate: A Technical Guide to its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of methyl 2,3-dimethylbutanoate's natural occurrence, with a focus on its reported fungal origins. While quantitative data remains elusive in publicly accessible literature, this document outlines the likely biosynthetic pathways and provides detailed, representative experimental protocols for the isolation and identification of this and similar volatile organic compounds (VOCs) from fungal cultures.

Natural Occurrence

Quantitative Data

A thorough review of scientific literature did not yield specific quantitative data for the concentration of this compound in Aspergillus candidus or any other natural source. The tables below are structured to accommodate such data should it become available through future research.

Table 1: Quantitative Occurrence of this compound in Fungi

| Fungal Species | Strain | Growth Medium | Culture Age (days) | Concentration (µg/g of biomass) | Analytical Method | Reference |

| Aspergillus candidus | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |

Table 2: Quantitative Occurrence of this compound in Other Natural Sources

| Source | Part of Organism | Geographic Origin | Concentration | Analytical Method | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Biosynthesis

The biosynthesis of this compound in fungi likely proceeds through the formation of its precursor, 2,3-dimethylbutanoic acid, which is subsequently esterified. The biosynthesis of the acid precursor is likely linked to the catabolism of branched-chain amino acids, such as isoleucine.

Caption: Proposed biosynthetic pathway for 2,3-dimethylbutanoic acid.

The final step in the formation of this compound would be the esterification of 2,3-dimethylbutanoic acid with methanol, a reaction likely catalyzed by a fungal esterase.

Experimental Protocols

While a specific protocol for the isolation and quantification of this compound from Aspergillus candidus is not available, the following represents a standard methodology for the analysis of volatile organic compounds from fungal cultures. This protocol is based on commonly used techniques for analyzing fungal VOCs.

Fungal Culture and VOC Collection

-

Fungal Strain: Aspergillus candidus (or other relevant fungal isolate).

-

Culture Medium: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).

-

Inoculation and Incubation: Inoculate the liquid medium with fungal spores or mycelial fragments. Incubate the culture under controlled conditions (e.g., 25-28°C, shaking at 150 rpm) for a specified period (e.g., 7-14 days) to allow for fungal growth and production of secondary metabolites.

-

VOC Trapping: Utilize a headspace solid-phase microextraction (SPME) method for trapping volatile compounds.

-

Transfer a defined volume of the fungal culture to a sealed headspace vial.

-

Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace above the culture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).

-

Caption: Generalized workflow for the analysis of fungal volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Injection: Thermally desorb the trapped VOCs from the SPME fiber in the heated GC inlet.

-

Gas Chromatography:

-

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. An example program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/minute.

-

Ramp 2: Increase to 250°C at 10°C/minute, hold for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Compound Identification and Quantification

-

Identification:

-

Compare the obtained mass spectra with spectral libraries such as the National Institute of Standards and Technology (NIST) library.

-

Confirm the identification by comparing the retention time and mass spectrum with an authentic standard of this compound.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the authentic standard.

-

Analyze the standard solutions using the same SPME-GC-MS method.

-

Quantify the amount of this compound in the fungal headspace sample by comparing its peak area to the calibration curve.

-

Conclusion

This compound is a documented natural product of Aspergillus candidus. While this provides a starting point for researchers, the lack of detailed studies on its concentration and the specific conditions that promote its production presents a significant knowledge gap. The experimental protocols and biosynthetic hypotheses presented in this guide offer a framework for future research to quantify its natural occurrence and elucidate its formation. Such studies will be invaluable for understanding the chemical ecology of fungi and for the potential biotechnological applications of this and other volatile organic compounds.

References

An In-depth Technical Guide to the Secondary Metabolites of Aspergillus candidus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillus candidus, a ubiquitous filamentous fungus, has emerged as a prolific source of structurally diverse secondary metabolites with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the core secondary metabolites produced by this species, with a focus on their chemical diversity, biosynthesis, and pharmacological potential. Detailed experimental protocols for the isolation, purification, and biological evaluation of these compounds are provided, alongside a compilation of quantitative bioactivity data. Furthermore, this guide visualizes the regulatory and biosynthetic pathways to facilitate a deeper understanding of the molecular mechanisms governing the production of these valuable natural products.

Introduction

The genus Aspergillus is renowned for its ability to produce a vast arsenal (B13267) of secondary metabolites, and Aspergillus candidus is a notable contributor to this chemical diversity.[1] Its secondary metabolome is rich in polyketides, terpenoids, and non-ribosomal peptides, many of which exhibit potent antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties.[2][3] This guide serves as a technical resource for researchers and drug development professionals interested in exploring the therapeutic potential of Aspergillus candidus secondary metabolites.

Key Secondary Metabolites of Aspergillus candidus

Aspergillus candidus produces a variety of bioactive compounds, with the most prominent classes being p-terphenyls, candidusins, and flavonoids.

-

p-Terphenyl (B122091) Derivatives: These compounds, including terphenyllin (B1681270) and its prenylated derivatives, are characterized by a central phenyl ring substituted with two other phenyl rings. They are known for their significant cytotoxic and α-glucosidase inhibitory activities.[4]

-

Candidusins: This class of compounds, which includes unguisins, are cyclic peptides often containing non-proteinogenic amino acids. They have demonstrated notable biological activities.[5]

-

Flavonoids: Aspergillus candidus is one of the few fungal species known to produce flavonoids, such as chlorflavonin, which possesses antifungal properties.[4][6]

-

Other Metabolites: The fungus also produces a range of other compounds, including asperlin, which has shown antimicrobial activity.

Biosynthesis of Key Secondary Metabolites

The biosynthesis of secondary metabolites in Aspergillus is orchestrated by biosynthetic gene clusters (BGCs) that encode the necessary enzymes, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and terpene cyclases.

Putative Biosynthetic Pathway of Terphenyllin (a p-Terphenyl)

The biosynthesis of the p-terphenyl core is believed to proceed via the shikimate pathway, starting from the amino acid phenylalanine. While the specific PKS responsible in A. candidus has not been fully characterized, the pathway likely involves the condensation of phenyl-derived precursors.

Biosynthetic Pathway of Unguisins (Candidusins)

Recent research has elucidated the biosynthetic gene cluster for unguisins in Aspergillus candidus. This pathway involves a heptamodular non-ribosomal peptide synthetase (NRPS) named UgsA.[5]

Biosynthetic Pathway of Chlorflavonin

Aspergillus candidus employs a unique pathway for the biosynthesis of the flavonoid chlorflavonin, involving a nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme.[6][7]

Regulation of Secondary Metabolism

The production of secondary metabolites in Aspergillus is tightly regulated by a complex network of signaling pathways that respond to environmental cues such as light, pH, and nutrient availability. Key global regulators include the velvet complex proteins (VeA, VelB) and the methyltransferase LaeA.[6][8]

Quantitative Bioactivity Data

The following tables summarize the reported in vitro biological activities of selected secondary metabolites from Aspergillus candidus.

Table 1: Cytotoxic and Anti-proliferative Activities (IC50 in µM)

| Compound | Cell Line | Activity (IC50 µM) | Reference |

| Asperterphenyllin G | L-02 | 1.7 | [3] |

| Asperterphenyllin G | MGC-803 | 1.0 | [3] |

| Asperterphenyllin G | HCT-116 | 0.8 | [3] |

| Asperterphenyllin G | BEL-7402 | 6.0 | [3] |

| Asperterphenyllin G | A549 | 0.4 | [3] |

| Asperterphenyllin G | SH-SY5Y | 0.6 | [3] |

| Asperterphenyllin G | HeLa | 1.7 | [3] |

| Asperterphenyllin G | U87 | 0.9 | [3] |

| Asperterphenyllin G | HO8910 | 1.3 | [3] |

Table 2: Antimicrobial Activities (MIC in µg/mL)

| Compound | Microorganism | Activity (MIC µg/mL) | Reference |

| 3, 3″-dihydroxyterphenyllin | Staphylococcus aureus ATCC29213 | 32 | [2] |

| 3, 3″-dihydroxyterphenyllin | Ralstonia solanacearum | 32 | [2] |

| Asperterphenyllin C | Proteus species | 19 | [3] |

Table 3: Other Biological Activities (IC50)

| Compound | Activity | IC50 | Reference |

| Asperterphenyllin A | Anti-influenza virus A (H1N1) | 53 µM | [3] |

| Asperterphenyllin A | Protein tyrosine phosphatase 1B (PTP1B) inhibition | 21 µM | [3] |

| 3, 3″-dihydroxyterphenyllin | Antioxidant (DPPH) | 17.62 µg/mL | [2] |

Experimental Protocols

General Workflow for Isolation and Purification

Protocol for Isolation and Purification of Terphenyllins

This protocol is adapted from the successful isolation of p-terphenyl derivatives from Aspergillus candidus.[2]

-

Fermentation:

-

Culture Aspergillus candidus on Potato Dextrose Agar (B569324) (PDA) at 28 °C for 5 days.

-

Inoculate a liquid seed medium (Potato Dextrose Broth) with agar plugs and incubate on a rotary shaker at 150 rpm and 28 °C for 5 days.

-

Transfer the liquid seed culture to a solid rice medium and incubate at 28 °C for 60 days.

-

-

Extraction:

-

Harvest the entire fermentation culture and extract with methanol (B129727).

-

Partition the methanol extract between ethyl acetate (B1210297) and water.

-

Collect and concentrate the ethyl acetate layer to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.

-

Further purify the fractions containing the target compounds using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) mobile phase.

-

Perform final purification using semi-preparative HPLC with a methanol-water gradient to obtain pure terphenyllin derivatives.

-

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the purified A. candidus metabolite and incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the free radical scavenging capacity of the metabolites.

-

Sample Preparation: Prepare different concentrations of the purified metabolite in methanol.

-

Reaction Mixture: To 1 mL of the sample solution, add 2 mL of a 0.1 mM DPPH solution in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for acute inflammation.

-

Animal Model: Use male Wistar rats (180-220 g).

-

Treatment: Administer the test compound (purified metabolite) or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally 30 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Aspergillus candidus is a rich and versatile source of bioactive secondary metabolites with significant potential for drug discovery and development. The compounds produced by this fungus, particularly the p-terphenyls, candidusins, and flavonoids, exhibit a range of promising pharmacological activities. The elucidation of the biosynthetic gene clusters and a deeper understanding of the regulatory networks governing their expression will pave the way for the targeted discovery and bioengineering of novel therapeutic agents. This technical guide provides a foundational resource for researchers to explore and harness the chemical diversity of Aspergillus candidus.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Isolation, Structural Characterization, and Biosynthetic Pathway of Unguisin from the Marine-Derived Fungus Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. These molecules are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their roles in metabolic regulation. Their esters, particularly wax esters, serve as energy storage compounds and protective barriers. This technical guide provides a comprehensive overview of the core biosynthetic pathways of branched-chain fatty acid esters, detailed experimental protocols for their study, and quantitative data to support further research and development.

Biosynthesis of Branched-Chain Fatty Acids (BCFAs)

The synthesis of BCFAs diverges from the canonical straight-chain fatty acid synthesis (FAS) pathway at the initial priming step. Instead of using acetyl-CoA as a primer, the biosynthesis of BCFAs utilizes branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1]

Precursor Synthesis

The initial step involves the transamination of BCAAs to their corresponding α-keto acids. This is followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding branched-chain acyl-CoA primers.[2]

-

Isoleucine is converted to 2-methylbutyryl-CoA, the primer for anteiso-BCFAs.

-

Leucine is converted to isovaleryl-CoA (3-methylbutyryl-CoA), the primer for iso-BCFAs with an even number of carbons.

-

Valine is converted to isobutyryl-CoA (2-methylpropanoyl-CoA), the primer for iso-BCFAs with an odd number of carbons.[2]

Elongation by Fatty Acid Synthase (FAS)

Once the branched-chain acyl-CoA primer is formed, it enters the fatty acid synthesis cycle. The elongation of the fatty acid chain is carried out by the multi-enzyme fatty acid synthase (FAS) complex. In most bacteria, this is a Type II FAS system composed of discrete, monofunctional enzymes, whereas in eukaryotes, a large, multifunctional Type I FAS is responsible for catalysis.[3][4] The elongation process involves a repeating four-step cycle:

-

Condensation: The branched-chain acyl-CoA primer (or the growing acyl-ACP chain) is condensed with malonyl-ACP, a reaction catalyzed by β-ketoacyl-ACP synthase (KAS). This is a key control point, and the specificity of the KAS enzyme influences the preference for branched-chain primers.[5]

-

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KAR), utilizing NADPH as a reducing agent.[5]

-

Dehydration: A water molecule is removed from the β-hydroxyacyl-ACP to form an enoyl-ACP by β-hydroxyacyl-ACP dehydratase (DH).[5]

-

Reduction: The enoyl-ACP is further reduced to a saturated acyl-ACP by enoyl-ACP reductase (ENR), also using NADPH.[5]

This cycle is repeated, adding two-carbon units from malonyl-CoA in each iteration, until a fatty acid of a specific chain length is synthesized.

Signaling Pathway for BCFA Biosynthesis

The following diagram illustrates the general pathway for the biosynthesis of branched-chain fatty acids.

Caption: Biosynthetic pathway of branched-chain fatty acids.

Esterification to Branched-Chain Fatty Acid Esters

The final step in the formation of branched-chain fatty acid esters is the esterification of the newly synthesized BCFA with an alcohol. In many organisms, particularly bacteria, this is catalyzed by a wax ester synthase (WS) or a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT).[2][6]

These enzymes typically utilize a fatty acyl-CoA and a fatty alcohol as substrates to produce a wax ester and coenzyme A.[6] The substrate specificity of the wax ester synthase can vary between different organisms, influencing the final composition of the branched-chain fatty acid esters.[2][7]

Wax Ester Synthase Reaction

The general reaction catalyzed by wax ester synthase is as follows:

Branched-Chain Acyl-CoA + Fatty Alcohol → Branched-Chain Fatty Acid Ester (Wax Ester) + Coenzyme A

The following diagram illustrates the esterification step.

References

- 1. benchchem.com [benchchem.com]

- 2. Differences in Substrate Specificities of Five Bacterial Wax Ester Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

Spectroscopic Analysis of Methyl 2,3-dimethylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [2] |

| CAS Number | 30540-29-5 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

Experimental ¹H NMR data for Methyl 2,3-dimethylbutanoate is not available in the searched public spectral databases. Predicted data can be calculated using various software tools, but is not included here to maintain a focus on experimental results.

¹³C NMR Spectroscopy

| Predicted ¹³C Chemical Shifts (ppm) | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | Data not available |

| O-CH₃ | Data not available |

| CH (C2) | Data not available |

| CH (C3) | Data not available |

| CH₃ (on C2) | Data not available |

| CH₃ (on C3) | Data not available |

| CH₃ (on C3) | Data not available |

Note: Specific peak assignments are not available from the predicted spectrum.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not available in the searched public databases. However, the expected characteristic absorption bands for an aliphatic ester are as follows:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (ester) | 1750 - 1735 |

| C-O (ester) | 1300 - 1000 |

| C-H (alkane) | 2950 - 2850 |

Mass Spectrometry (MS)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited, applicable to a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-600 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-15 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-150 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a drop of this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.

-

-

GC-MS Instrument Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained mass spectrum with library databases for confirmation.

-

Visualizations

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic techniques and structural information.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Methyl 2,3-dimethylbutanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of methyl 2,3-dimethylbutanoate. Due to the limited availability of specific experimental spectral data for this compound in public-facing scientific databases, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and provides a detailed, adaptable protocol for its analysis. The presented data is predictive and intended to serve as a reference for researchers undertaking the empirical analysis of this molecule.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~3.67 | Singlet | 3H | - | O-CH₃ |

| ~2.40 | Doublet of Quartets | 1H | ~6.8, ~4.5 | CH -C=O |

| ~1.95 | Multiplet | 1H | - | CH -(CH₃)₂ |

| ~1.15 | Doublet | 3H | ~6.8 | CH-CH₃ |

| ~0.90 | Doublet | 6H | ~6.7 | CH-(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~176.5 | Quaternary | C =O |

| ~51.5 | Primary | O-C H₃ |

| ~46.0 | Tertiary | C H-C=O |

| ~33.0 | Tertiary | C H-(CH₃)₂ |

| ~20.0 | Primary | CH-C H₃ |

| ~19.5, ~18.5 | Primary | CH-(C H₃)₂ |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard practices for the analysis of small organic molecules.[1]

1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals in the NMR spectrum.

-

Solvent Selection: Use a high-purity deuterated solvent, with deuterated chloroform (B151607) (CDCl₃) being a common and suitable choice for non-polar to moderately polar small molecules.[1]

-

Concentration:

-

For ¹H NMR, accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

-

-

Dissolution: Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, depending on the sample concentration.

-

3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm.

Mandatory Visualization

The following diagrams illustrate the structure of this compound and the key through-bond correlations that would be observed in its 2D NMR spectra, which are essential for unambiguous signal assignment.

References

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2,3-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of Methyl 2,3-dimethylbutanoate (C₇H₁₄O₂), a branched-chain fatty acid methyl ester. This document outlines the compound's mass spectral data, proposes a fragmentation pathway, and details a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a methyl ester of a short, branched-chain fatty acid. The analysis of such compounds is crucial in various fields, including metabolomics, food science, and the analysis of biofuels. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of these volatile compounds. Understanding the fragmentation behavior of this compound is essential for its unambiguous identification in complex matrices.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The molecular ion (M⁺) is expected at a mass-to-charge ratio (m/z) of 130, corresponding to its molecular weight (130.18 g/mol ). However, the molecular ion peak for branched esters can be weak or absent. The key fragment ions observed in the mass spectrum of this compound are summarized in the table below.[1][2]

| m/z | Proposed Fragment Ion |

| 130 | [C₇H₁₄O₂]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 101 | [M - C₂H₅]⁺ |

| 88 | [C₄H₈O₂]⁺• |

| 87 | [C₅H₇O]⁺ |

| 74 | [C₃H₆O₂]⁺• (McLafferty rearrangement) |

| 71 | [C₄H₇O]⁺ |

| 59 | [COOCH₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 56 | [C₄H₈]⁺• |

| 55 | [C₄H₇]⁺ |

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows several predictable pathways common to branched-chain methyl esters. The proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed fragmentation pathway of this compound.

Key fragmentation mechanisms include:

-

Alpha-cleavage: The cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for esters. Loss of the methoxy (B1213986) group (•OCH₃) leads to the formation of an acylium ion at m/z 87. Alpha-cleavage can also result in the loss of an ethyl radical (•C₂H₅) to form the ion at m/z 101, or a methyl radical (•CH₃) to form the ion at m/z 115.

-

McLafferty Rearrangement: A characteristic rearrangement for esters with a γ-hydrogen involves the transfer of this hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. In this compound, this leads to the formation of a prominent ion at m/z 74.

-

Other Fragmentations: The ion at m/z 88 can be formed through cleavage of the Cα-Cβ bond. The ion at m/z 59 corresponds to the methoxycarbonyl cation ([COOCH₃]⁺). The ion at m/z 57 is likely the t-butyl cation ([C₄H₉]⁺), a stable carbocation. The ions at m/z 56 and 55 arise from subsequent hydrogen loss from the m/z 57 fragment.

Experimental Protocol: GC-MS Analysis

A standard experimental workflow for the analysis of this compound is depicted below.

Caption: General workflow for GC-MS analysis.

Sample Preparation and Derivatization

For samples where this compound is not already present as a methyl ester, a derivatization step is required. A common method is the transesterification of lipids using an acid catalyst.

-

Protocol:

-

To the lipid extract, add a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at 50-60°C for 1-2 hours.

-

After cooling, add water and extract the fatty acid methyl esters (FAMEs) with a non-polar solvent such as hexane.

-

The organic layer containing the FAMEs is then concentrated for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are typical GC-MS parameters for the analysis of FAMEs.

| Parameter | Typical Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless or split (e.g., 20:1) |

| Oven Program | Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 40-350 |

| Scan Rate | 2 scans/s |

Conclusion

The mass spectrometry of this compound provides a wealth of structural information through its characteristic fragmentation pattern. By understanding the key fragment ions and the pathways by which they are formed, researchers can confidently identify this compound in complex mixtures. The provided experimental protocol offers a robust starting point for developing analytical methods for the detection and quantification of this compound and related branched-chain fatty acid methyl esters.

References

Physical properties of Methyl 2,3-dimethylbutanoate

An In-depth Technical Guide to the Physical Properties of Methyl 2,3-dimethylbutanoate

Introduction

This compound (CAS No. 30540-29-5) is an organic compound classified as a fatty acid ester.[1] With the molecular formula C₇H₁₄O₂, it is the methyl ester of 2,3-dimethylbutanoic acid.[2][3][4][5] This compound is a colorless liquid with a characteristic fruity odor.[2] It is poorly soluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[2] Found naturally in Aspergillus candidus, this ester is also utilized in research, particularly in studies involving synthetic cannabinoids where it acts as an agonist of the CB2 receptor.[1][2][3]

A thorough understanding of the physical properties of this compound is essential for its application in drug development, organic synthesis, and materials science. These properties dictate its behavior in various chemical and physical processes, influencing reaction conditions, purification methods, and formulation strategies. This guide provides a detailed overview of its key physical characteristics, the experimental protocols for their determination, and a logical workflow for this characterization process.

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below. This data is critical for handling, processing, and modeling the behavior of the compound in a laboratory or industrial setting.

| Physical Property | Value | Notes |

| Molecular Formula | C₇H₁₄O₂ | [2][3][4][5] |

| Molecular Weight | 130.18 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Odor | Characteristic fruity odor | [2] |

| Boiling Point | 128-132 °C | At standard atmospheric pressure.[6] |

| Approx. 160 °C | Another reported value, use with caution.[2] | |

| Density | 0.877 g/cm³ (Predicted) | [6] |

| Approx. 0.85 g/cm³ | [2] | |

| Solubility | Poorly soluble in water. Soluble in organic solvents (e.g., ethanol, ether). | [2] |

| Refractive Index | Data not available | Can be determined experimentally. |

| Melting Point | Data not available | Expected to be well below 0 °C. |

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. Before any measurement, it is crucial to verify the purity of the sample, as impurities can significantly alter physical constants.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is the preferred method for assessing the purity of volatile esters.[7] It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as hexane (B92381) or methanol.[8]

-

Instrument Setup:

-

Chromatograph: Use a gas chromatograph equipped with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds.[7][9]

-

Column: A capillary column with a non-polar stationary phase (e.g., DB-1 or equivalent) is typically used for ester analysis.[7]

-

Carrier Gas: Use an inert carrier gas, such as Nitrogen or Hydrogen, at a constant flow rate.[7]

-

Temperature Program: Set an initial oven temperature, followed by a ramp to a final temperature to ensure the elution of all components. A typical program might start at 50°C and ramp up to 230°C.[9]

-

Injector and Detector Temperature: Set the injector and detector temperatures higher than the final oven temperature (e.g., 240°C and 250°C, respectively) to ensure rapid volatilization and prevent condensation.[9]

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[9] The resulting chromatogram will show peaks corresponding to each component. The purity is determined by the ratio of the peak area of the main compound to the total area of all peaks. A pure sample should exhibit a single, sharp peak.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient micro-method for determining the boiling point of a liquid sample.[10]

Methodology:

-

Sample Preparation: Fill a small glass vial (Durham tube) approximately half-full with the liquid sample (less than 0.5 mL).[10]

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the vial with the open end down.[10]

-

Assembly: Attach the vial to a thermometer using a rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb.[10]

-

Heating: Place the assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is immersed in the oil. Heat the side arm of the Thiele tube gently with a microburner.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Measurement: Remove the heat source. The liquid will begin to cool. The exact boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10]

Density Measurement

The density of a liquid is its mass per unit volume and can be determined with basic laboratory equipment.[11][12]

Methodology:

-

Mass Measurement: Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero.[12][13]

-

Volume Measurement: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10 mL). Record the volume precisely, reading from the bottom of the meniscus.[13]

-

Mass of Liquid: Place the graduated cylinder containing the liquid back on the balance and record the mass.[12][13]

-

Calculation: Calculate the density using the formula: Density = Mass / Volume .[11] For higher accuracy, repeat the measurement with different volumes and average the results.[12][13] Ensure the temperature is recorded, as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a fundamental optical property that is also a good indicator of purity. It is typically measured using a refractometer, though other methods exist.[14][15]

Methodology (using an Abbe Refractometer):

-

Calibration: Ensure the refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (often controlled by a water bath).

-

Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Record Value: Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of a liquid sample like this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0229844) [np-mrd.org]

- 2. Buy this compound (EVT-2713633) | 30540-29-5 [evitachem.com]

- 3. biosynth.com [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. iiste.org [iiste.org]

- 8. Esters | Products | GL Sciences [glsciences.com]

- 9. scielo.br [scielo.br]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Methyl 2,3-dimethylbutanoate (CAS RN: 30540-29-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dimethylbutanoate (CAS RN: 30540-29-5) is a fatty acid methyl ester that has been identified as a synthetic cannabinoid, exhibiting agonist activity at the Cannabinoid Receptor Type 2 (CB2).[1] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, including its synthesis, analytical characterization, and mechanism of action. Detailed experimental protocols, safety information, and a discussion of its potential applications in research and drug development are presented. While specific quantitative data on the biological activity of this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context through data on related compounds.

Chemical Information

This compound is a branched-chain fatty acid ester. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 30540-29-5 | [1][2][3] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | Butanoic acid, 2,3-dimethyl-, methyl ester | [3] |

| Molecular Formula | C₇H₁₄O₂ | [1][3] |

| Molecular Weight | 130.18 g/mol | [1] |

| SMILES | CC(C)C(C)C(=O)OC | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| LogP | 1.4515 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Characterization

Synthesis

The primary method for synthesizing this compound is through the Fischer esterification of 2,3-dimethylbutanoic acid with methanol (B129727), typically in the presence of an acid catalyst such as sulfuric acid.[2]

Experimental Protocol: Fischer Esterification of 2,3-dimethylbutanoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylbutanoic acid (1.0 equivalent) and methanol (10 equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound. Due to its volatility, derivatization is generally not required.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC-MS System:

-

Column: A non-polar column, such as a 5% phenyl methyl siloxane column, is recommended.

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum.

Pharmacological Profile

Mechanism of Action: CB2 Receptor Agonism

This compound has been identified as a synthetic cannabinoid that acts as an agonist at the CB2 receptor.[1] The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation is associated with a range of physiological effects, including modulation of the immune response and inflammation.

Upon agonist binding, the CB2 receptor couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.

Pharmacodynamics

Experimental Protocol: CB2 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a general method that can be adapted to determine the binding affinity of this compound for the CB2 receptor.

-

Materials:

-

Cell membranes expressing the human CB2 receptor.

-

Radioligand (e.g., [³H]CP-55,940).

-

Non-specific binding control (a high concentration of a known CB2 ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.

-

Incubate at 30°C for 60-90 minutes.

-

Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Pharmacokinetics

Specific pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound is not currently available. As a small, lipophilic ester, it is likely to be absorbed orally and readily cross cell membranes. It is expected to be metabolized by esterases in the liver and other tissues, leading to the formation of 2,3-dimethylbutanoic acid and methanol.

Toxicology and Safety

There is no specific, comprehensive toxicological report for this compound. However, data from structurally related short-chain fatty acid esters can provide an indication of its potential toxicity. For example, methyl butanoate has a low acute toxicity with an oral LD50 in rats of >5000 mg/kg.[5][6] Short-chain fatty acids and their esters are generally considered to have low toxicity.[7][8]

| Compound | Species | Route | LD50 | Reference(s) |

| Methyl butanoate | Rat | Oral | > 5000 mg/kg | [5][6] |

| Methyl butanoate | Rabbit | Oral | 3.38 g/kg | [9] |

| Methyl butanoate | Rabbit | Skin | 500 ppm/24h (moderate irritation) | [5] |

Handling and Safety Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Keep away from sources of ignition as it is a flammable liquid.

-

Store in a cool, dry place in a tightly sealed container.

Applications in Research and Drug Development

Given its activity as a CB2 receptor agonist, this compound can be a useful tool for researchers studying the endocannabinoid system.[1] Its potential applications include:

-

Analytical Reference Standard: It can be used as a reference standard in the identification and quantification of synthetic cannabinoids in various matrices.[1]

-

Probing the CB2 Receptor: As a selective agonist, it can be used to investigate the physiological and pathophysiological roles of the CB2 receptor in vitro and in vivo.

-

Lead Compound for Drug Discovery: The structure of this compound could serve as a starting point for the design and synthesis of novel, more potent, and selective CB2 receptor modulators for therapeutic applications, such as the treatment of inflammatory diseases and chronic pain.

Conclusion

This compound is a synthetic cannabinoid with agonist activity at the CB2 receptor. While there is a lack of specific quantitative pharmacological and toxicological data for this compound, its chemical properties, synthesis, and general mechanism of action are understood. This technical guide provides a foundation for researchers and drug development professionals working with or interested in this compound. Further studies are warranted to fully characterize its biological activity and therapeutic potential.

References

- 1. biosynth.com [biosynth.com]

- 2. Buy this compound (EVT-2713633) | 30540-29-5 [evitachem.com]

- 3. chemscene.com [chemscene.com]

- 4. CID 160834591 | C14H28O4 | CID 160834591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. methyl butyrate, 623-42-7 [thegoodscentscompany.com]

- 7. Toxicity of Short-Chain Fatty Acids and Alcohols Towards Cladosporium resinae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity of short-chain fatty acids and alcohols towards Cladosporium resinae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl butyrate | C5H10O2 | CID 12180 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2,3-Dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of methyl 2,3-dimethylbutanoate. The determination of its molecular framework relies on a synergistic application of synthetic chemistry and advanced spectroscopic techniques. This document outlines the synthesis, purification, and detailed spectral analysis required to unequivocally confirm the structure of this branched-chain ester.

Synthesis and Purification

This compound is synthesized via the Fischer esterification of 2,3-dimethylbutanoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification

A detailed protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylbutanoic acid and an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

dot

Thermochemical Properties of Methyl 2,3-dimethylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dimethylbutanoate (C₇H₁₄O₂) is an ester that has garnered interest in various scientific fields.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and computational modeling. However, a comprehensive review of publicly available literature reveals a significant lack of experimentally determined thermochemical data for this specific compound.

This technical guide provides a framework for understanding the thermochemical profile of this compound. In the absence of direct experimental values, this document details the established experimental and computational methodologies used to determine these crucial parameters. Furthermore, it presents available data for structurally similar compounds to offer a comparative context.

Quantitative Data Summary

Table 1: Thermochemical Data for 2,3-Dimethylbutane (Hydrocarbon Analogue)

| Property | Value | Units | Reference |

| Enthalpy of Formation (liquid, 298.15 K) | -207.0 ± 1.0 | kJ/mol | [2] |

| Enthalpy of Combustion (liquid, 298.15 K) | -4154.9 ± 0.92 | kJ/mol | [2] |

| Standard Entropy (liquid, 298.15 K) | 278.85 | J/mol·K | [2] |

| Enthalpy of Formation (gas, 298.15 K) | -173.1 ± 1.0 | kJ/mol | [3] |

| Heat Capacity (gas, Cₚ, 298.15 K) | 139.4 ± 0.7 | J/mol·K | [2] |

Table 2: Thermochemical Data for Related Methyl Esters

| Compound | Property | Value | Units | Reference |

| Methyl 2-methylbutanoate | Enthalpy (Ideal Gas, 298.15 K) | Not Directly Stated | kJ/mol | [4] |

| Enthalpy (Liquid, 298.15 K) | Not Directly Stated | kJ/mol | [4] | |

| Methyl 3,3-dimethylbutanoate (B8739618) | Enthalpy of Formation (Gas) | Data point exists | - | [5] |

| Enthalpy of Formation (Liquid) | Data point exists | - | [5] |

Note: The NIST WebThermo Tables indicate the existence of data points for the enthalpy of formation of methyl 3,3-dimethylbutanoate but do not provide the explicit values in the accessible search results.[5]

Experimental Protocols

The determination of thermochemical data for a compound like this compound would typically involve the following experimental techniques.

Combustion Calorimetry for Enthalpy of Formation

This is a primary method for determining the standard enthalpy of formation of organic compounds.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is precisely measured.

Detailed Protocol:

-

Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within the bomb calorimeter.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated calorimeter. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is calculated from the observed temperature rise and the calorimeter's heat capacity.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure changes in heat flow to a sample as a function of temperature.[6] It is particularly useful for determining heat capacity and enthalpies of phase transitions.

Principle: The instrument maintains a sample and a reference at the same temperature while the temperature is programmed to change at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.[6]

Detailed Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan.[7] An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, including the starting and ending temperatures and the heating/cooling rate (e.g., 10 °C/min). The cell is purged with an inert gas like nitrogen.[7]

-

Measurement: The temperature program is initiated, and the differential heat flow is recorded as a function of temperature.

-

Data Analysis:

-

Heat Capacity (Cₚ): The heat capacity of the sample can be determined from the displacement of the baseline of the DSC curve.

-

Enthalpy of Fusion/Crystallization: If the compound undergoes melting or crystallization, the area under the corresponding peak in the DSC thermogram is integrated to determine the enthalpy of that transition.[8]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is primarily used to assess thermal stability and decomposition profiles.

Principle: A high-precision balance continuously monitors the mass of the sample as it is heated according to a set temperature program.[9]

Detailed Protocol:

-

Sample Preparation: A small amount of this compound is placed in a tared TGA sample pan.

-

Instrument Setup: The pan is placed in the TGA furnace. The desired temperature program (heating rate) and atmosphere (e.g., nitrogen or air) are set.

-

Measurement: The analysis is started, and the sample mass is recorded continuously as the temperature increases.

-

Data Analysis: The resulting TGA curve plots mass percentage against temperature. The onset temperature of decomposition provides an indication of the thermal stability of the compound.

Computational Protocols

In the absence of experimental data, computational methods are invaluable for estimating thermochemical properties.

Benson Group Additivity Method

This is an empirical method for estimating the standard enthalpy of formation, entropy, and heat capacity of organic molecules in the gas phase.[10][11]

Principle: The method assumes that the thermochemical properties of a molecule can be calculated by summing the contributions of its constituent structural groups.[12]

Logical Workflow:

-

Molecular Structure Decomposition: The structure of this compound is broken down into a set of predefined atomic groups. For example:

-

C-(C)₂(H)₂

-

C-(C)₃(H)

-

C-(C)(H)₃

-

O-(C)(CO)

-

CO-(C)(O)

-

-

Summation of Group Contributions: The tabulated thermochemical values for each group are summed.

-

Symmetry and Stereoisomer Corrections: Corrections for molecular symmetry and any stereoisomers are applied to the calculated entropy.

Quantum Chemical Calculations (e.g., G3MP2)

High-level ab initio quantum chemical methods can provide accurate predictions of thermochemical data. The Gaussian-3 (G3) theory and its variants, like G3MP2, are composite methods designed to achieve high accuracy.[13]

Principle: These methods combine results from a series of electronic structure calculations with different levels of theory and basis sets to extrapolate to a high-accuracy energy.[13] This energy is then used to calculate the enthalpy of formation.

Computational Workflow:

-

Geometry Optimization: The molecular geometry of this compound is optimized at a lower level of theory (e.g., HF/6-31G(d)).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed at the optimized geometry (e.g., QCISD(T), MP2) with larger basis sets.[13]

-

Energy Combination: The final energy is calculated by combining the energies from the different levels of theory with empirical corrections.

-

Enthalpy of Formation Calculation: The enthalpy of formation is determined by calculating the atomization energy of the molecule and subtracting the known experimental enthalpies of formation of the constituent atoms.

Visualizations

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Caption: Experimental workflows for DSC and TGA.

Caption: Logical workflows for computational thermochemistry methods.

References

- 1. Buy this compound (EVT-2713633) | 30540-29-5 [evitachem.com]

- 2. Butane, 2,3-dimethyl- [webbook.nist.gov]

- 3. atct.anl.gov [atct.anl.gov]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]

- 8. azom.com [azom.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. metso.com [metso.com]

- 11. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 12. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]

- 13. G3MP2 Theory [schulz.chemie.uni-rostock.de]

Chirality of Methyl 2,3-dimethylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dimethylbutanoate is a chiral ester that has garnered significant interest due to its role as a synthetic cannabinoid and its specific interactions with the cannabinoid receptor 2 (CB2).[1] The stereochemistry of this molecule is of paramount importance as the biological activity of chiral compounds is often enantiomer-dependent. This technical guide provides an in-depth overview of the chirality of this compound, including its stereoisomers, enantioselective synthesis, methods of chiral analysis, and its interaction with the CB2 receptor signaling pathway.

Stereochemistry of this compound

This compound possesses a single chiral center at the C2 carbon, giving rise to two enantiomers: (R)-methyl 2,3-dimethylbutanoate and (S)-methyl 2,3-dimethylbutanoate. The presence of the methyl group at the C3 position does not introduce another chiral center as the two methyl groups on the isopropyl moiety are equivalent. The parent carboxylic acid, 2,3-dimethylbutanoic acid, is also chiral.[2] In contrast, the structurally related alkane, 2,3-dimethylbutane, is achiral due to a plane of symmetry.

Enantioselective Synthesis

The enantiomerically pure forms of this compound are typically synthesized from the corresponding enantiomers of 2,3-dimethylbutanoic acid. The synthesis of the chiral acid can be achieved through various asymmetric strategies, followed by esterification.

Experimental Protocol: Asymmetric Synthesis of (S)-2,3-Dimethylbutanoic Acid via an Evans Chiral Auxiliary

This protocol outlines a diastereoselective alkylation using an Evans oxazolidinone chiral auxiliary to produce (S)-2,3-dimethylbutanoic acid, which can then be esterified.

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) and cool to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.

-

Add 3-methylbutanoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.

-

Add methyl iodide (1.5 eq) to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride, allow to warm to room temperature, and extract with ethyl acetate.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis. Purify by flash column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified N-(2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone in a 4:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).

-

Stir vigorously at 0 °C for 2 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Adjust the pH to ~10 with saturated aqueous sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2,3-dimethylbutanoic acid.

Experimental Protocol: Esterification to this compound

The following is a general and robust protocol for the Fischer esterification of a carboxylic acid to its methyl ester using a sulfuric acid catalyst.[3][4]

Materials:

-

(R)- or (S)-2,3-dimethylbutanoic acid

-

Anhydrous methanol (B129727)

-

Concentrated sulfuric acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve 2,3-dimethylbutanoic acid in an excess of anhydrous methanol (e.g., 20 mL per 5 g of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution while swirling.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst, caution: gas evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation.

Chiral Separation and Analysis

The enantiomers of this compound are typically separated and analyzed using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). For the parent acid, derivatization to a more volatile ester, such as the methyl ester, is a prerequisite for chiral GC analysis.[5]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the direct separation of enantiomers. The separation is achieved on a chiral stationary phase (CSP), with cyclodextrin-based columns being particularly effective for this class of compounds.[6]

Experimental Protocol: Chiral GC Analysis

-

Derivatization: Convert the 2,3-dimethylbutanoic acid enantiomers to their methyl esters using a suitable esterification agent like a boron trifluoride-methanol solution (BF3-MeOH).[5] To a sample of the acid, add a 14% BF3 in methanol solution and heat in a sealed vial at 60-100°C for 5-10 minutes. After cooling, add water and extract the methyl esters with an organic solvent like hexane. Dry the organic layer and concentrate before GC analysis.[5]

-

GC Conditions:

-

Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., β-cyclodextrin).[6]

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically set high enough to ensure vaporization and prevent condensation (e.g., 250°C).[5]

-

Oven Temperature Program: An optimized temperature program is crucial for achieving good resolution. A slow ramp rate can often improve the separation of closely eluting peaks.

-

Quantitative Data

| Parameter | (R)-methyl 2,3-dimethylbutanoate | (S)-methyl 2,3-dimethylbutanoate | Method |

| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | Polarimetry |

| Chiral GC Retention Time | Elution order depends on the specific chiral stationary phase used. | Elution order depends on the specific chiral stationary phase used. | Chiral Gas Chromatography |

Biological Activity and Signaling Pathway